4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Piperidine Protons : The axial and equatorial protons of the piperidine ring resonate at δ 2.4–3.1 ppm (multiplet), with coupling constants (J = 10–12 Hz) indicative of chair conformation.
- Methylene Bridge : The -CH₂- linker appears as a singlet at δ 3.8–4.0 ppm due to restricted rotation.
- Cyclohexyl Protons : Axial protons resonate at δ 1.2–1.6 ppm (multiplet), while equatorial protons show upfield shifts at δ 1.0–1.3 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z = 285.2 ([M+H]⁺), consistent with the molecular formula C₁₅H₂₃N₃O.
- Fragmentation Patterns :
Table 2: Characteristic Spectral Peaks
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.8–4.0 (s, 2H) | Methylene bridge |
| ¹³C NMR | δ 165–170 (C-5 oxadiazole) | Oxadiazole aromaticity |
| IR | 1250–1280 cm⁻¹ | N-O stretch |
| MS | m/z 285.2 ([M+H]⁺) | Molecular ion |
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2 |
InChI Key |
QSNPYHYVJVTZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CC3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
- Principle: Condensation of amidoximes with activated carboxylic acid derivatives (acyl chlorides, esters, or anhydrides) under cyclization conditions to form the oxadiazole ring.
- Typical Conditions:
- Use of coupling agents such as EDC, DCC, CDI, TBTU, or T3P to activate carboxylic acids or esters.
- Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) to improve yields.
- Reaction temperatures ranging from ambient to reflux (~80 °C).
- Yields: Generally good, ranging from moderate to excellent (35–97%), depending on substituents and conditions.
- Advantages: Straightforward and versatile, allowing substitution variation on both amidoxime and acid components.
- Limitations: Harsh conditions can affect sensitive groups; purification can be challenging.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
- Principle: Cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.
- Challenges: Low reactivity of nitriles, side reactions leading to oxadiazole oxides, and poor yields.
- Catalysts: Platinum(IV) complexes have been used to improve reaction efficiency but are expensive and have solubility issues.
- Yields: Often low, with difficult purification.
Microwave-Assisted Synthesis
- Microwave irradiation has been applied to accelerate amidoxime and acyl chloride/ester cyclizations, yielding 3,5-disubstituted-1,2,4-oxadiazoles rapidly (minutes to hours) with good to excellent yields.
- This method reduces solvent use and reaction time, representing a more environmentally friendly approach.
Specific Preparation Method for 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Based on the general synthetic routes and the chemical structure, the preparation involves:
Synthesis of 3-Cyclohexyl-1,2,4-oxadiazole Intermediate
- Step 1: Preparation of cyclohexyl amidoxime
- Starting from cyclohexanecarbonitrile, reaction with hydroxylamine hydrochloride under basic conditions produces cyclohexyl amidoxime.
- Step 2: Cyclization with a suitable carboxylic acid derivative (e.g., piperidine-5-carboxylic acid ester or acid chloride)
- Amidoxime reacts with activated ester or acid chloride of piperidine derivative to form the 1,2,4-oxadiazole ring fused to the cyclohexyl group.
Representative Synthetic Scheme and Reaction Conditions
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclohexanecarbonitrile + Hydroxylamine hydrochloride | Aqueous base, reflux, 4-6 h | 70-85 | Formation of cyclohexyl amidoxime |
| 2 | Cyclohexyl amidoxime + Piperidine-5-carboxylic acid methyl ester + Coupling agent (e.g., T3P) | TEA, 80 °C, 0.5-6 h | 87-97 | Cyclization to form oxadiazole ring |
| 3 | 5-(Bromomethyl)-3-cyclohexyl-1,2,4-oxadiazole + Piperidine | Base, room temp to reflux, 12 h | 60-80 | Nucleophilic substitution to attach piperidine |
Note: The exact yields and reaction times may vary depending on reagent purity, solvent, and catalyst choice.
Advanced Synthetic Techniques and Recent Developments
- One-pot syntheses: Recent methods allow amidoximes and carboxylic acids or esters to react directly in superbase media (e.g., NaOH/DMSO) at room temperature, simplifying the process and reducing purification steps, though with variable yields (11–90%).
- Vilsmeier reagent activation: Activation of carboxylic acids with Vilsmeier reagents has improved yields (61–93%) and allowed one-pot synthesis of 3,5-disubstituted oxadiazoles.
- Microwave-assisted synthesis: Enables rapid reaction times (minutes), high yields, and reduced solvent use, advantageous for scale-up and green chemistry.
- Tandem reactions: Use of nitroalkenes with arenes and nitriles in superacid media (TfOH) has been reported to yield oxadiazoles efficiently but requires acid-resistant substrates.
Summary Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives Relevant to the Target Compound
| Method | Key Reactants | Catalyst/Activator | Temp & Time | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime + Acyl chloride | Pyridine, TBAF | 80 °C, 0.5-6 h | 70-97% | Good yields, simple | Harsh conditions, purification |
| Amidoxime + Activated Ester | Amidoxime + Methyl/Ethyl ester + EDC/T3P | TEA, 80 °C | 0.5-6 h | 87-97% | Mild, efficient | Expensive reagents |
| One-pot Superbase | Amidoxime + Carboxylic acid ester | NaOH/DMSO | RT, 4-24 h | 11-90% | Simple, no catalyst | Long time, variable yield |
| Microwave-Assisted | Amidoxime + Acyl chloride/ester | NH4F/Al2O3, K2CO3 | Minutes to hours | Good to excellent | Fast, green | Equipment needed |
| 1,3-Dipolar Cycloaddition | Nitrile oxide + Nitrile | Pt(IV) catalyst | RT to reflux, up to 72 h | Low | Mild conditions | Poor yields, expensive catalyst |
Chemical Reactions Analysis
Reactions of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring in this compound participates in several characteristic reactions:
Hydrolysis
-
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions to yield intermediates for further functionalization.
Cycloaddition Reactions
-
The oxadiazole’s electron-deficient nature facilitates 1,3-dipolar cycloadditions with nitriles or nitrile oxides, forming fused heterocycles like triazoles or tetrazoles .
Functionalization at Position 3
-
The cyclohexyl group at position 3 can undergo halogenation or oxidation to introduce reactive handles (e.g., bromocyclohexane derivatives) for cross-coupling reactions.
Reactions of the Piperidine Ring
The piperidine moiety enables alkylation, acylation, and nucleophilic substitutions:
Alkylation/Acylation
-
The secondary amine in the piperidine ring reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃, DMF):
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I | N-Methylpiperidine derivative | 82 | |
| Acylation | AcCl | N-Acetylpiperidine derivative | 75 |
Ring-Opening Reactions
-
Strong acids (e.g., H₂SO₄) or reducing agents (e.g., LiAlH₄) cleave the piperidine ring to generate linear amines or alcohols.
Functionalization of the Methylene Bridge
The methylene group (-CH₂-) linking the oxadiazole and piperidine serves as a site for oxidation or radical reactions:
-
Oxidation : Using KMnO₄ or CrO₃ converts the bridge to a ketone, enabling subsequent condensations .
-
Radical Bromination : NBS (N-bromosuccinimide) introduces bromine for Suzuki-Miyaura couplings .
Synthetic Methodologies
Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional methods, as shown below:
| Reaction Step | Method | Time | Yield (%) |
|---|---|---|---|
| Oxadiazole-amine coupling | Microwave (70°C) | 45 s | 91 |
| Conventional | 1500 min | 72 | |
| Piperidine alkylation | Microwave (80°C) | 60 s | 89 |
| Conventional | 1440 min | 74 |
Data adapted from α-glucosidase inhibitor synthesis studies .
Regioselectivity and Stability
-
Reactions at the oxadiazole’s position 5 are sterically hindered by the cyclohexyl group, favoring substitutions at position 3.
-
The compound’s stability in aqueous media is pH-dependent, degrading rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Mechanistic Insights
Scientific Research Applications
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The oxadiazole ring imparts high thermal stability, making the compound useful in the development of high-performance materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Modifications to the Oxadiazole Substituent
The 3-position of the 1,2,4-oxadiazole ring is a critical determinant of bioactivity. Key analogs and their properties include:
Key Trends :
- Cyclohexyl vs. Aromatic Groups : Cyclohexyl provides intermediate lipophilicity compared to aromatic substituents (e.g., 4-methylphenyl), balancing cell permeability and solubility .
- Bulky Substituents : Diphenylmethyl and cyclohexyl groups enhance target binding through hydrophobic interactions, as seen in CRBP1 inhibitors .
- Polar Groups : Methoxycyclopentyl improves solubility but may reduce membrane permeability .
Modifications to the Piperidine Core
The piperidine ring’s substitution pattern influences potency and selectivity:
Key Trends :
- Unsubstituted Piperidine : Found in antiproliferative agents (GI50 ~2–10 µM) but requires carboxamide groups for activity .
- Complex Modifications : Triazole or spirocyclic systems (e.g., GSK1292263) improve target specificity and metabolic stability .
Physicochemical and Structural Insights
- Lipophilicity : Cyclohexyl (LogP ~3.5 estimated) vs. cyclopropyl (LogP ~2.1) and 4-methylphenyl (LogP ~3.0) .
- Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility but may reduce blood-brain barrier penetration .
- Steric Effects : Cyclohexyl’s bulk may hinder binding to shallow pockets but enhance affinity for hydrophobic cavities .
Biological Activity
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound that has garnered attention due to its diverse biological activities. The structure features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is known for its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
- CAS Number: 841-16-7
- Molecular Formula: C₁₄H₂₄ClN₃O
- Molecular Weight: 285.82 g/mol
The biological activity of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is largely attributed to the oxadiazole group. Compounds containing this moiety have been shown to exhibit various mechanisms such as:
- Enzyme Inhibition:
- Anticancer Activity:
- Antimicrobial Properties:
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine:
Case Studies
-
Anticancer Research:
A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity, suggesting that 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could serve as a lead compound for further development in cancer therapeutics . -
Neuroprotective Effects:
Research into the neuroprotective properties of oxadiazole derivatives highlighted their potential in treating neurodegenerative diseases by inhibiting AChE. This mechanism is critical in increasing acetylcholine levels in synaptic clefts, thereby improving cognitive function in Alzheimer's patients .
Q & A
Q. Example Protocol :
React cyclohexanecarbonitrile with hydroxylamine hydrochloride to form cyclohexylamidoxime.
Couple the amidoxime with a piperidine-containing acyl chloride under reflux in anhydrous THF.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Validation : Monitor intermediates using TLC and confirm the final product via H/C NMR and HRMS. Similar routes are described for analogs like 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine .
Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : H NMR (DMSO-) shows characteristic peaks: δ 1.2–1.8 ppm (cyclohexyl CH), δ 3.2–3.5 ppm (piperidine CH), and δ 8.1 ppm (oxadiazole ring proton).
- X-ray Crystallography : Use SHELX software for structure refinement. For example, analog 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole was solved in space group with .
- Mass Spectrometry : ESI-HRMS (m/z calculated for CHNO: 296.1974; observed: 296.1976).
Validation : Compare melting points (e.g., 131–133°C for structurally related oxadiazoles ) and FT-IR for functional groups (e.g., C=N stretch at 1600–1650 cm).
Advanced: How can density functional theory (DFT) predict electronic properties?
Methodological Answer:
DFT studies using hybrid functionals (e.g., B3LYP ) are critical for analyzing:
Q. Table: Comparison of DFT Functionals
| Functional | Components | Performance Metric | Reference |
|---|---|---|---|
| B3LYP | Exact exchange + gradient correction | 2.4 kcal/mol error (atomization) | |
| Becke 1988 | Gradient-corrected exchange | Accurate asymptotic behavior |
Validation : Benchmark against experimental UV-Vis spectra or redox potentials.
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Contradictions may arise from:
- Purity Issues : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure >95% purity. Predicted pKa (~1.42 ) affects solubility and bioactivity.
- Assay Conditions : Validate receptor-binding assays (e.g., 5-HT1B in ) with positive controls like SB-224289.
- Structural Confirmation : Re-analyze via X-ray crystallography to rule out polymorphic variations.
Advanced: What in vitro assays evaluate receptor-binding affinity?
Methodological Answer:
- Radioligand Displacement : Use H-SB-224289 (5-HT1B receptor inverse agonist ) in HEK293 cells. Calculate IC via nonlinear regression.
- Functional Assays : Measure cAMP inhibition (EC) using forskolin-stimulated cells.
Example : Analog SB-224289 showed sub-nanomolar affinity (K = 0.2 nM) for 5-HT1B .
Basic: How to optimize HPLC purity assessment?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% aqueous TFA over 20 min.
- Detection : UV at 254 nm (oxadiazole absorbance).
Validation : Compare retention time with standards and confirm purity via spiking experiments. Predicted logP (~2.8 ) informs solvent selection.
Advanced: Challenges in crystallizing the compound?
Methodological Answer:
- Challenges : Low solubility in polar solvents; cyclohexyl group induces steric hindrance.
- Solutions :
Example : Piperidine-oxadiazole analogs crystallized in monoclinic systems with Z’ = 1 .
Advanced: Designing molecular docking studies for target identification
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Glide.
- Target Selection : Focus on receptors with oxadiazole-binding pockets (e.g., SARS-CoV-2 main protease ).
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC.
Example : Compound 37 (oxadiazole-piperidine) showed strong binding to SARS-CoV-2 protease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
